![molecular formula C9H15ClSi2 B14393396 (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane CAS No. 88137-54-6](/img/structure/B14393396.png)
(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane is an organosilicon compound characterized by the presence of both chloromethyl and ethynyl groups attached to a dimethylsilyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with chloromethylsilane and ethynyl(dimethyl)silane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran. The temperature is maintained at around 0-5°C to control the reactivity of the chloromethyl group.
Catalysts: A palladium catalyst is commonly used to facilitate the coupling of the ethynyl group with the chloromethylsilane.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The ethynyl groups in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl-substituted silanes.
Substitution: Formation of amine or thiol-substituted silanes.
Wissenschaftliche Forschungsanwendungen
(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules for medical applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane involves its ability to form stable silicon-carbon bonds, which can interact with various molecular targets. The ethynyl groups can participate in π-π interactions with aromatic systems, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities.
Vergleich Mit ähnlichen Verbindungen
(Chloromethyl)dimethylsilane: Lacks the ethynyl groups, making it less versatile in terms of chemical reactivity.
(Ethynyl)dimethylsilane: Lacks the chloromethyl group, limiting its ability to participate in substitution reactions.
(Chloromethyl)trimethylsilane: Contains an additional methyl group, which can affect its steric properties and reactivity.
Uniqueness: (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane is unique due to the presence of both chloromethyl and ethynyl groups, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
88137-54-6 |
|---|---|
Molekularformel |
C9H15ClSi2 |
Molekulargewicht |
214.84 g/mol |
IUPAC-Name |
chloromethyl-[2-[ethynyl(dimethyl)silyl]ethynyl]-dimethylsilane |
InChI |
InChI=1S/C9H15ClSi2/c1-6-11(2,3)7-8-12(4,5)9-10/h1H,9H2,2-5H3 |
InChI-Schlüssel |
YXAYKFUOKXFDNM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCl)C#C[Si](C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


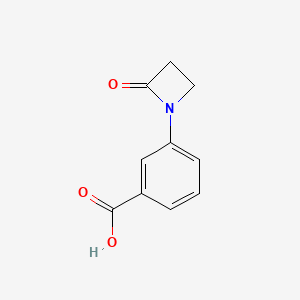
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)


![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
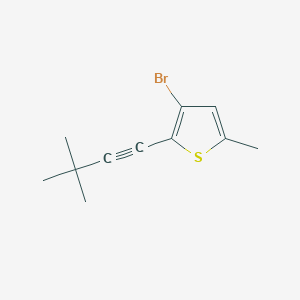
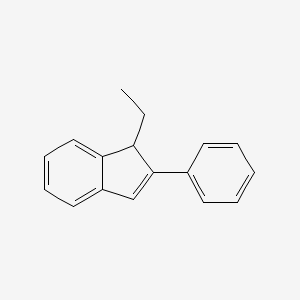
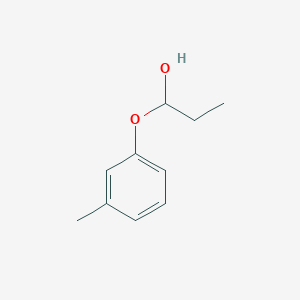
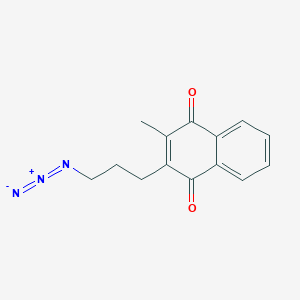
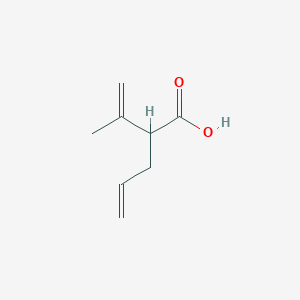

![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
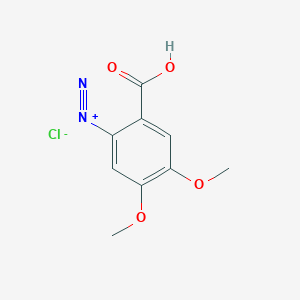
![4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393403.png)
